molecular formula C13H17NO2 B1638681 Ethyl 3-(pyrrolidin-1-yl)benzoate

Ethyl 3-(pyrrolidin-1-yl)benzoate

Cat. No.: B1638681
M. Wt: 219.28 g/mol
InChI Key: LCHISFRUJFMIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(pyrrolidin-1-yl)benzoate is a chemical compound that features a pyrrolidine ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 3-pyrrolidin-1-ylbenzoic acid with ethanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Ethyl 3-pyrrolidin-1-ylbenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Ethyl 3-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidine-2,5-diones: Known for their medicinal properties.

    Prolinol: A derivative of pyrrolidine with significant biological activity.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3

InChI Key

LCHISFRUJFMIRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCCC2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCCC2

Origin of Product

United States

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